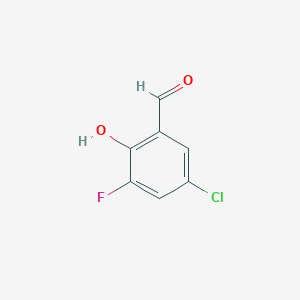
5-Chloro-3-fluoro-2-hydroxybenzaldehyde
Übersicht
Beschreibung
“5-Chloro-3-fluoro-2-hydroxybenzaldehyde” is an organic compound with the molecular formula C7H4ClFO2 . It is a derivative of benzaldehyde, with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxy group at the 2-position .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-fluoro-2-hydroxybenzaldehyde” consists of a benzene ring with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxy group at the 2-position . The compound also has a formyl group attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-3-fluoro-2-hydroxybenzaldehyde” include a density of 1.5±0.1 g/cm³, a boiling point of 205.9±35.0 °C at 760 mmHg, and a flash point of 78.3±25.9 °C . The compound has a molar refractivity of 39.8±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 115.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Organic Frameworks (HOFs)
This compound is utilized in the synthesis of Dysprosium hydrogen-bonded organic frameworks . These frameworks are notable for their high stability and acid stimulus-response luminescence properties . They can be immersed in solutions with varying pH values for extended periods without losing stability, which is a significant achievement in the field of lanthanide HOFs.
Solid-State Fluorescence
The solid-state fluorescence of these Dy-HOFs can be enhanced under acidic conditions, exhibiting a ‘turn-on’ response . This property is particularly useful for developing materials that can change their luminescence properties in response to environmental stimuli.
Anti-Counterfeiting Measures
Due to its unique luminescent properties, this compound can be used to create inks that provide dual anti-counterfeiting features under sunlight and ultraviolet light . This application is crucial for security documents and currency.
Ion Sensing
The compound has shown potential in ion sensing , specifically recognizing Pb(II) ions . This could be beneficial for environmental monitoring and detecting lead contamination in various settings.
Single-Molecule Magnets
Research indicates that the compound contributes to the formation of Dy-HOFs that exhibit single-molecule magnet behavior . This is significant for the development of new materials in the field of spintronics and quantum computing.
Organic Synthesis Building Block
As an organic building block, 5-Chloro-3-fluoro-2-hydroxybenzaldehyde is a versatile reagent that can be used in the synthesis of various organic compounds, including pharmaceuticals and complex organic molecules .
Wirkmechanismus
Mode of Action
It is known that halogenated benzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
It is known that benzaldehydes can participate in reactions at the benzylic position, which may affect various biochemical pathways .
Action Environment
It is known that environmental conditions such as temperature, ph, and the presence of other chemicals can affect the stability and reactivity of benzaldehydes .
Eigenschaften
IUPAC Name |
5-chloro-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDXYDKAJYWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856582 | |
| Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
394-96-7 | |
| Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

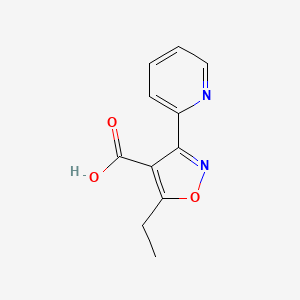
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
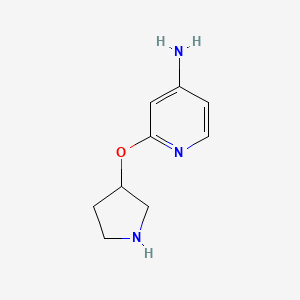
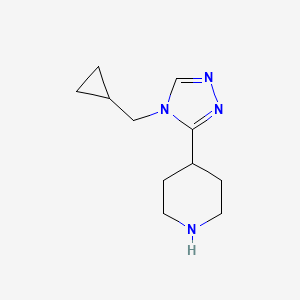



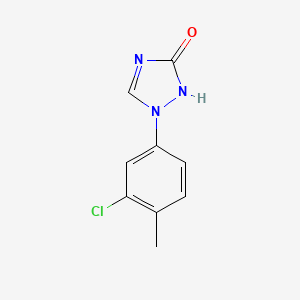
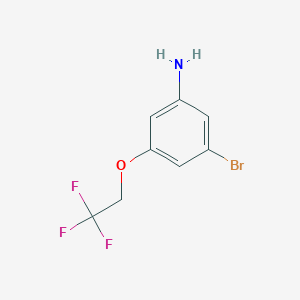

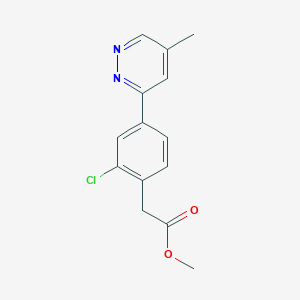
![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)